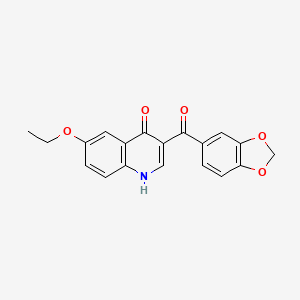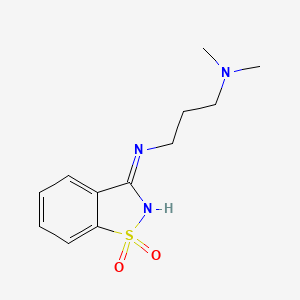
3-(1,3-benzodioxol-5-ylcarbonyl)-6-ethoxyquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzodioxol-5-ylcarbonyl)-6-ethoxyquinolin-4(1H)-one is a complex organic compound that features a benzodioxole moiety and a quinoline core
Vorbereitungsmethoden
The synthesis of 3-(1,3-benzodioxol-5-ylcarbonyl)-6-ethoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a quinoline derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
3-(1,3-Benzodioxol-5-ylcarbonyl)-6-ethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: This reaction can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-ylcarbonyl)-6-ethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3-(1,3-Benzodioxol-5-ylcarbonyl)-6-ethoxyquinolin-4(1H)-one can be compared with other compounds that have similar structural features, such as:
Benzodioxole derivatives: These compounds share the benzodioxole moiety and may have similar biological activities.
Quinoline derivatives: These compounds share the quinoline core and are often studied for their medicinal properties.
The uniqueness of this compound lies in its specific combination of these two moieties, which may confer unique properties and applications .
Eigenschaften
Molekularformel |
C19H15NO5 |
|---|---|
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
3-(1,3-benzodioxole-5-carbonyl)-6-ethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C19H15NO5/c1-2-23-12-4-5-15-13(8-12)19(22)14(9-20-15)18(21)11-3-6-16-17(7-11)25-10-24-16/h3-9H,2,10H2,1H3,(H,20,22) |
InChI-Schlüssel |
MWJPKKFFJPMHIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12495717.png)
![(5E)-1-(4-bromophenyl)-5-{1-[(2-methoxybenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12495725.png)
![N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-(propan-2-yl)propan-2-amine](/img/structure/B12495728.png)
![2-(1-benzyl-2-methyl-1H-indol-3-yl)-N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B12495730.png)
![3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495737.png)
![1,17-Dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12495741.png)
![3,4-dimethoxy-N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12495748.png)

![N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495766.png)
![3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12495767.png)
![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12495775.png)
![2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12495777.png)
![2-(1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12495781.png)

